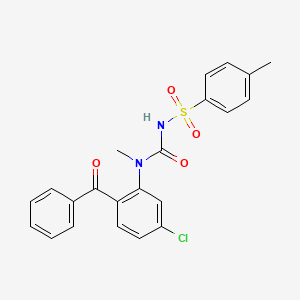

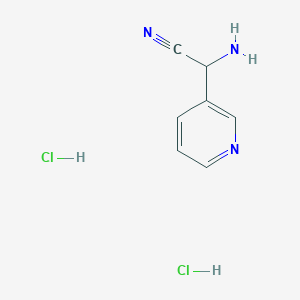

![molecular formula C17H18N2 B2746162 5,6-Dimethyl-1-[(3-methylphenyl)methyl]benzimidazole CAS No. 141472-93-7](/img/structure/B2746162.png)

5,6-Dimethyl-1-[(3-methylphenyl)methyl]benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

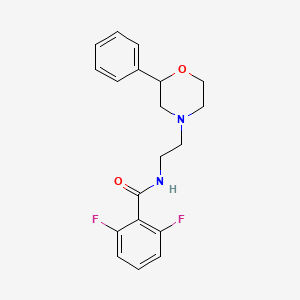

5,6-Dimethyl-1-[(3-methylphenyl)methyl]benzimidazole is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring . The 5,6-Dimethylbenzimidazole is a natural benzimidazole derivative and is a component of vitamin B12 where it serves as a ligand for the cobalt atom .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis

The IUPAC name for 5,6-Dimethylbenzimidazole is 1H-Benzimidazole, 5,6-dimethyl-. It consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms .Chemical Reactions Analysis

The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis

5,6-Dimethylbenzimidazole typically presents itself as a white to off-white crystalline solid . Benzimidazole is a base and can be deprotonated with stronger bases .Wissenschaftliche Forschungsanwendungen

Interaction with DNA and Medicinal Chemistry

Medical Implications of Benzimidazole Derivatives

Benzimidazole derivatives, including 5,6-dimethylbenzimidazole, have been extensively studied for their medical implications. These derivatives are essential constituents of several antihelminthic, antacid, and antibacterial drugs. The interaction of bis- and tris-benzimidazole systems with DNA and their interference with DNA-associated processes highlight their significance in medicinal chemistry. These interactions facilitate the exploration of benzimidazole-based systems for therapeutic applications (Bhattacharya & Chaudhuri, 2008).

Agricultural Applications

Sustained Release in Agriculture

In the context of agriculture, benzimidazole derivatives like carbendazim (MBC), which is closely related to 5,6-dimethylbenzimidazole, have been used for the prevention and control of fungal diseases. Research into solid lipid nanoparticles and polymeric nanocapsules as carrier systems for such fungicides has shown that these nanoparticles can modify the release profiles of the active compounds, reduce environmental and human toxicity, and provide a more targeted approach to disease prevention in crops (Campos et al., 2015).

Antimicrobial and Anticancer Activities

Synthetic Studies on Benzimidazolopeptides

Research involving the synthesis of benzimidazolopeptides from 5,6-dimethylbenzimidazole has revealed their potential in exhibiting antimicrobial, anthelmintic, and cytotoxic activities. These compounds have shown significant activity against pathogenic fungal strains, bacterial strains, and even cancer cell lines, suggesting their utility in developing new therapeutic agents (Dahiya & Pathak, 2007).

Antimycobacterial Activity

Evaluation of Antimycobacterial Activity

Novel 1H-benzo[d]imidazole derivatives, including those related to 5,6-dimethylbenzimidazole, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis and Mycobacterium bovis. Certain derivatives have demonstrated excellent tuberculostatic activity, highlighting the potential of benzimidazole derivatives in the treatment of tuberculosis (Gobis et al., 2015).

Wirkmechanismus

Target of Action

Benzimidazole derivatives have been known to exhibit a wide range of pharmacological activities, suggesting that they interact with multiple targets .

Mode of Action

The chemical reactivity of 5,6-Dimethyl-1-[(3-methylphenyl)methyl]benzimidazole is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .

Biochemical Pathways

Benzimidazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may interfere with bacterial growth and reproduction .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-12-5-4-6-15(7-12)10-19-11-18-16-8-13(2)14(3)9-17(16)19/h4-9,11H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQBNPHXGFJXEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

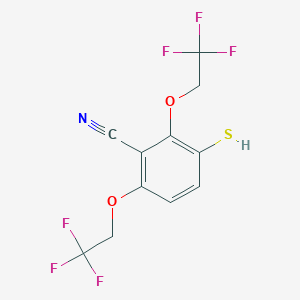

![([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine](/img/structure/B2746083.png)

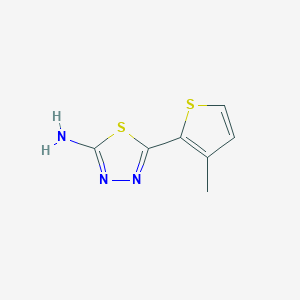

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2746086.png)

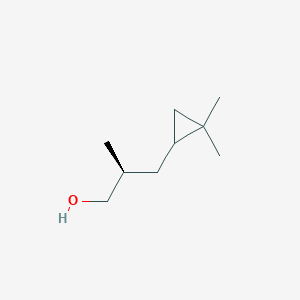

![7-(4-(3,4-difluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2746088.png)

![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2746094.png)

![N-(2-methoxy-5-methylphenyl)-2-(4-oxo-2-phenyl-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2746098.png)